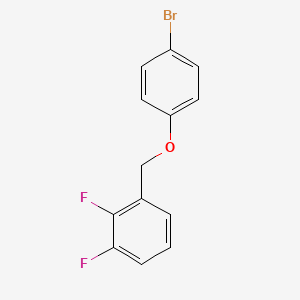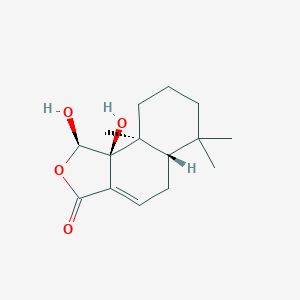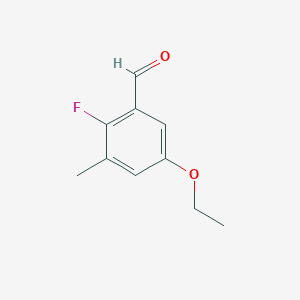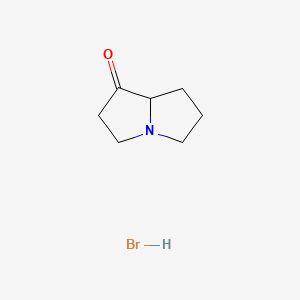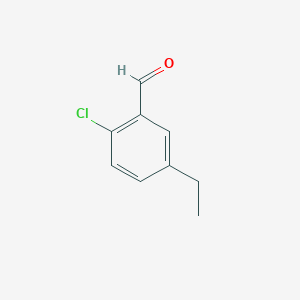
2-Chloro-5-ethylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-ethylbenzaldehyde is an organic compound with the molecular formula C9H9ClO. It is a chlorinated derivative of benzaldehyde, characterized by the presence of a chlorine atom at the second position and an ethyl group at the fifth position on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-5-ethylbenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 5-ethylbenzaldehyde using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the Friedel-Crafts acylation of 2-chloro-5-ethylbenzene with formyl chloride (COCl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction also requires anhydrous conditions and is followed by purification steps to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The final product is typically purified using distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-ethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 2-Chloro-5-ethylbenzoic acid.
Reduction: 2-Chloro-5-ethylbenzyl alcohol.
Substitution: 2-Methoxy-5-ethylbenzaldehyde.
Applications De Recherche Scientifique
2-Chloro-5-ethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, which are studied for their potential therapeutic effects.
Medicine: Research into its derivatives has led to the development of compounds with potential antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and fragrances.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-ethylbenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atom can also participate in halogen bonding interactions, influencing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorobenzaldehyde: Similar structure but lacks the ethyl group.
5-Ethylbenzaldehyde: Similar structure but lacks the chlorine atom.
2-Chloro-4-ethylbenzaldehyde: Similar structure with the ethyl group at the fourth position instead of the fifth.
Uniqueness
2-Chloro-5-ethylbenzaldehyde is unique due to the specific positioning of the chlorine and ethyl groups on the benzene ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C9H9ClO |
|---|---|
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
2-chloro-5-ethylbenzaldehyde |
InChI |
InChI=1S/C9H9ClO/c1-2-7-3-4-9(10)8(5-7)6-11/h3-6H,2H2,1H3 |
Clé InChI |
APOYCYURZCNWBC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-[6-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl]piperazin-1-yl]pyridin-3-yl]-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B14028743.png)

![1-[2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl]propan-2-one](/img/structure/B14028750.png)
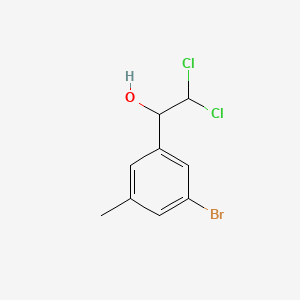

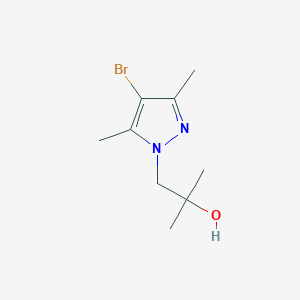

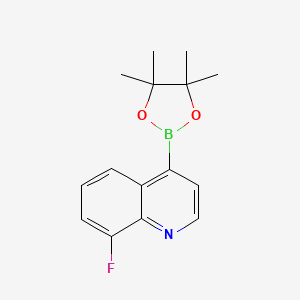

![4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile](/img/structure/B14028803.png)
